molecular formula C8H16N2 B15094330 N-methyl-1-azabicyclo[3.2.1]octan-6-amine

N-methyl-1-azabicyclo[3.2.1]octan-6-amine

Cat. No.: B15094330
M. Wt: 140.23 g/mol
InChI Key: GFMMSNGTERVIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-azabicyclo[3.2.1]octan-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H16N2. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure and significant biological activities. The core structure of this compound is central to the family of tropane alkaloids, which have been extensively studied for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-azabicyclo[3.2.1]octan-6-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This is followed by the stereocontrolled formation of the bicyclic scaffold . Another approach involves the direct stereochemical control in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-azabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminium hydride for reduction reactions and manganese dioxide for oxidation reactions . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield of the products.

Major Products Formed: The major products formed from these reactions include amino alcohols and bicyclic ketones. For example, the reduction of amides with lithium aluminium hydride yields amino alcohols, while the oxidation of amino alcohols with manganese dioxide produces bicyclic ketones .

Mechanism of Action

The mechanism of action of N-methyl-1-azabicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-methyl-1-azabicyclo[3.2.1]octan-6-amine can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and other tropane alkaloids. These compounds share a similar bicyclic structure but differ in their substituents and stereochemistry . The uniqueness of this compound lies in its specific methylation and amine functional group, which contribute to its distinct biological activities and synthetic applications .

List of Similar Compounds:

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-methyl-1-azabicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-3-7(8)5-10/h7-9H,2-6H2,1H3

InChI Key

GFMMSNGTERVIEM-UHFFFAOYSA-N

Canonical SMILES

CNC1CN2CCCC1C2

Origin of Product

United States

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